2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-13-5-7-17(25-2)16(9-13)22-21(24)12-15-11-19(28-23-15)14-6-8-18(26-3)20(10-14)27-4/h5-11H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEWGOKKYOOWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like sodium dithionite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form more saturated heterocycles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxazole ring can produce saturated heterocycles.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and methoxy groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, emphasizing substituent effects, pharmacological activities, and physicochemical properties.
Structural Analogues with Methoxy-Substituted Aromatic Systems
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine chain.
- Key Differences : Lacks the oxazole ring and acetamide linkage.
- Activity : Exhibits anti-inflammatory properties, as demonstrated in studies involving cyclooxygenase (COX) inhibition. The absence of the oxazole ring reduces metabolic stability compared to the target compound .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Structure : Benzothiazole core with trifluoromethyl and 3,4-dimethoxyphenyl groups.
- Key Differences : Benzothiazole instead of oxazole; trifluoromethyl group enhances electronegativity and metabolic resistance.
- Activity : Patent data suggest antimicrobial and antitumor applications due to enhanced electron-withdrawing effects from the trifluoromethyl group .
Acetamide Derivatives with Heterocyclic Cores
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Structure : Thiadiazole and piperazinyl groups with a sulfanyl linkage.
- Key Differences : Thiadiazole and piperazine substituents introduce hydrogen-bonding and basicity, contrasting with the simpler oxazole in the target compound.
- Activity : Predicted CNS activity due to piperazine’s affinity for neurotransmitter receptors .
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives Structure: Triazole core with furan and sulfanyl groups. Activity: Anti-exudative effects comparable to diclofenac sodium (8 mg/kg), suggesting utility in inflammation management .
Physicochemical and Pharmacokinetic Comparisons
Functional Group Impact on Activity
- Methoxy Groups : Present in the target compound and Rip-B, these groups enhance lipophilicity and may improve blood-brain barrier penetration.
- Oxazole vs. Thiadiazole/Triazole : The oxazole in the target compound offers moderate metabolic stability, whereas thiadiazole/triazole cores (e.g., and ) introduce sulfur atoms that may alter redox properties or enzyme interactions.
- Sulfanyl Linkages : Found in and , these groups increase polarity and may influence solubility or protein binding compared to the target compound’s simpler acetamide linkage .
Pharmacological Data Gaps
Further studies are required to validate its hypothesized CNS effects and metabolic profile.
Biological Activity
2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.403 g/mol. Its structure features an oxazole ring, which is known for its diverse biological activities, and methoxy groups that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O5 |
| Molecular Weight | 373.403 g/mol |
| IUPAC Name | 2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| SMILES Representation | COc1ccc(CC(=O)N1CCCC1C(=O)Nc2cc(C)on2)cc3OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, influencing signaling pathways that are crucial for cellular functions. The oxazole moiety may play a significant role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro experiments have shown that treatment with this compound leads to increased caspase-3 activity, indicating enhanced apoptotic processes in cancer cell lines.
Anti-inflammatory Effects: The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.
Antioxidant Properties: The presence of methoxy groups in the structure may contribute to its antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress within cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies: A study conducted on human cancer cell lines demonstrated that treatment with 2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide resulted in significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of cleaved PARP and caspase-3.
- Animal Models: In vivo studies using murine models have shown promising results in reducing tumor growth when administered alongside standard chemotherapeutics. The combination therapy demonstrated enhanced efficacy compared to monotherapy, suggesting a synergistic effect.
- Pharmacokinetics: Research on the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, making it a potential candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
